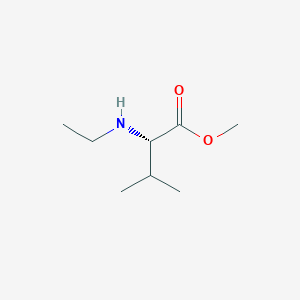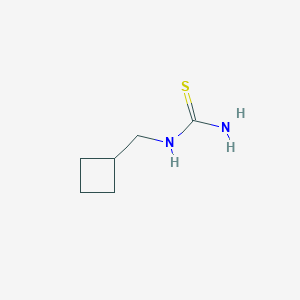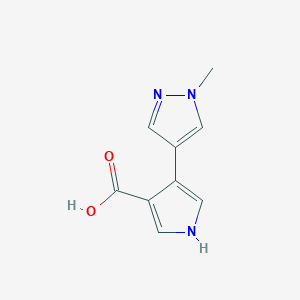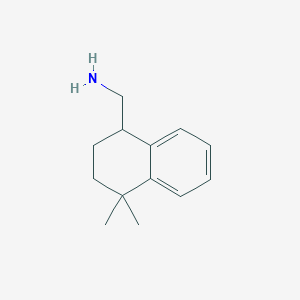
3-(alpha-Iminobenzyl)-4-hydroxy-6-phenyl-1-methyl-2(1H)-pyridinone
Vue d'ensemble
Description
The compound “3-(alpha-Iminobenzyl)-4-hydroxy-6-phenyl-1-methyl-2(1H)-pyridinone” is a complex organic molecule. It contains an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms . It also has a phenyl group (a ring of six carbon atoms, i.e., a benzene ring), a hydroxy group (-OH), and a pyridinone group (a six-membered ring with one nitrogen atom, one carbonyl group, and one methyl group).
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the starting materials and the specific conditions required for each reaction . Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The imidazole ring, phenyl group, and pyridinone group would all contribute to the overall structure . The exact structure would depend on the specific locations of these groups within the molecule.Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The imidazole ring, for example, is known to participate in a variety of reactions, including nucleophilic substitutions and electrophilic additions . The phenyl group could undergo electrophilic aromatic substitution reactions, and the hydroxy group could participate in reactions such as esterification.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, compounds containing an imidazole ring are generally polar and have relatively high melting points . They are also usually soluble in water .Applications De Recherche Scientifique
Metal Interaction and Chelation
3-(alpha-Iminobenzyl)-4-hydroxy-6-phenyl-1-methyl-2(1H)-pyridinone, as a type of hydroxypyridinone, has garnered attention for its metal-chelating properties. Specifically, hydroxypyridinones have shown efficiency as Aluminum (Al) and Iron (Fe) chelators, potentially relevant in medical contexts. These compounds are developed with enhanced physico-chemical and pharmacokinetic properties to improve their efficacy. Notably, certain hydroxypyridinones have demonstrated significant potential as orally active aluminium-chelators, positioning them as possible replacements for existing chelation therapies like desferrioxamine. The interaction of these chelators with metals, their affinity, and lipo-hydrophilic balance, suggest a promising avenue for further research and application, especially in scenarios where metal accumulation poses health risks (Santos, 2002).
Environmental Presence and Reactions
The presence and behavior of compounds containing hydroxypyridinone structures in aquatic environments have been a subject of study due to their widespread use in consumer products as preservatives. Despite treatments aimed at eliminating them from wastewater, these compounds, including parabens which are structurally related to hydroxypyridinones, are consistently found in various environmental matrices. Their stability, propensity to form halogenated by-products, and the need for further research to understand their environmental and health impacts, make them an important focus area. Understanding the fate and behavior of such compounds in the environment is crucial for assessing potential risks and developing strategies for mitigation (Haman et al., 2015).
Analytical Methodology and Antioxidant Activity Determination
The hydroxypyridinone structure is also significant in the context of analytical chemistry and biochemistry, particularly in determining antioxidant activity. A variety of assays based on chemical reactions and spectrophotometry involve hydroxypyridinones due to their unique chemical properties. These methods have been successfully applied in analyzing antioxidants and determining the antioxidant capacity of complex samples. The integration of these chemical methods with electrochemical methods provides a comprehensive approach to understanding the behavior and kinetics of processes involving antioxidants (Munteanu & Apetrei, 2021).
Enzymatic Treatment of Pollutants
The role of hydroxypyridinones in the enzymatic treatment of pollutants is another area of significant research. These compounds, when used as redox mediators, can enhance the degradation of recalcitrant compounds present in industrial wastewater. This enhancement occurs due to the improved range and efficiency of substrate degradation by enzymes in the presence of these redox mediators. The development and application of enzyme–redox mediator systems for the treatment of aromatic compounds in industrial effluents are poised to play a crucial role in the future, highlighting the importance of hydroxypyridinones in environmental remediation (Husain & Husain, 2007).
Orientations Futures
Propriétés
IUPAC Name |
3-(benzenecarboximidoyl)-4-hydroxy-1-methyl-6-phenylpyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2/c1-21-15(13-8-4-2-5-9-13)12-16(22)17(19(21)23)18(20)14-10-6-3-7-11-14/h2-12,20,22H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZKXUAOTZXJBRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=C(C1=O)C(=N)C2=CC=CC=C2)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
60986-58-5 | |
| Record name | San 52522 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060986585 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxy-3-(α-iminobenzyl)-1-methyl-6-phenylpyridin-2(1H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chloro-3-(2-thienylmethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1417324.png)




![1-[(5-chloro-1-methyl-1H-imidazol-2-yl)methyl]-1H-indole-2-carboxylic acid](/img/structure/B1417333.png)
![1-[(5-Chlorothiophen-2-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B1417334.png)






